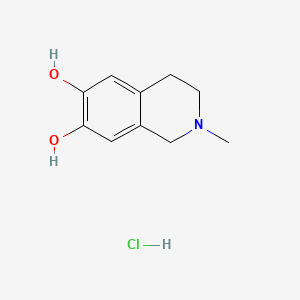

2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride

描述

Historical Context and Discovery

The discovery and characterization of tetrahydroisoquinoline compounds traces back to early investigations into plant alkaloid chemistry and represents one of the most significant developments in natural product research. The foundational work establishing the importance of these compounds began with the identification of simple tetrahydroisoquinoline structures in the early 20th century, leading to the recognition of their widespread occurrence in nature. The historical significance of tetrahydroisoquinolines became particularly evident when researchers first identified these compounds as endogenous constituents of mammalian brain tissue, fundamentally changing our understanding of neurochemical processes.

The pivotal moment in tetrahydroisoquinoline research occurred when Davis and Walsh demonstrated in 1970 that acetaldehyde, the primary metabolite of ethanol, could combine with dopamine to form tetrahydroisoquinoline derivatives through the Pictet-Spengler reaction. This discovery revolutionized the field by establishing a direct biochemical pathway for the formation of these compounds in living systems. The research revealed that 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and related compounds could be identified for the first time as novel endogenous amines in both parkinsonian and normal human brains using gas chromatography-mass spectrometry.

The historical development of tetrahydroisoquinoline chemistry gained further momentum with the recognition that these compounds serve as structural analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a compound known to produce Parkinson's disease-like symptoms. This connection established tetrahydroisoquinolines as crucial subjects for neurochemical research and highlighted their potential role in neurodegenerative processes. The subsequent decades of research have continued to expand our understanding of these compounds, particularly focusing on their synthesis, biological activity, and therapeutic potential.

Classification within Isoquinoline Alkaloids

Tetrahydroisoquinoline compounds occupy a central position within the broader classification of isoquinoline alkaloids, representing one of the most structurally diverse and biologically significant subgroups. Based on structural diversity, isoquinoline alkaloids are classified into several subgroups including benzylisoquinoline, aporphine, protoberberine, benzo[c]phenanthridine, protopine, phthalide isoquinoline, morphine, emetine, and pavine alkaloids. The tetrahydroisoquinoline family constitutes one of the largest groups of natural products within this classification system, exhibiting remarkable structural diversity and biological activity ranging from simple tetrahydroisoquinoline natural products to complex tri-tetrahydroisoquinoline alkaloids such as the ecteinascidins.

The classification system recognizes tetrahydroisoquinolines as belonging to the organoheterocyclic compounds category, specifically within the tetrahydroisoquinolines taxonomy. This classification reflects their fundamental structural characteristics, including the presence of a saturated isoquinoline ring system with various substitution patterns. The compound 2-methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride exemplifies this classification through its structural features, including the tetrahydroisoquinoline core with specific hydroxylation patterns and N-methylation.

Within the broader alkaloid classification, tetrahydroisoquinolines are distinguished by their biosynthetic origins and structural modifications. Most simple tetrahydroisoquinoline alkaloids originate from the Cactaceae, Chenopodiaceae, and Fabaceae families, containing β-phenylethylamine alkaloids as well as simple tetrahydroisoquinolines that bear stereogenic centers at the C1 carbon with various oxidation patterns on the aromatic ring. The biosynthesis of these simple tetrahydroisoquinolines generally occurs through condensation of corresponding β-phenylethylamine compounds with formaldehyde or acetaldehyde equivalents, accessing the tetrahydroisoquinoline motif as single enantiomers.

The classification system also recognizes subcategories based on specific structural features and biological origins. The tetrahydroisoquinoline family can be divided into compounds with catechol and non-catechol structures, with tetrahydroisoquinoline representing the simplest member of the non-catechol tetrahydroisoquinoline group that occurs naturally in plants and various food products as well as in human, primate, and rodent brains. This classification scheme provides a framework for understanding the relationship between structural features and biological activity within the tetrahydroisoquinoline family.

Significance in Organic Chemistry and Medicinal Research

The significance of tetrahydroisoquinoline compounds in organic chemistry and medicinal research extends far beyond their natural occurrence, encompassing their role as versatile synthetic intermediates, pharmacological agents, and research tools. The tetrahydroisoquinoline ring system holds an important position in medicinal chemistry due to its wide range of pharmacological properties, making it a privileged scaffold for anticancer drug design and development. Several tetrahydroisoquinoline-based natural products have been extensively explored for their antitumor properties, establishing the scaffold as vital for anticancer drug design with various medicinal chemistry strategies employed for developing tetrahydroisoquinoline analogs as inhibitors or modulators of relevant anticancer targets.

The synthetic accessibility of tetrahydroisoquinoline compounds has contributed significantly to their importance in organic chemistry research. The fundamental reaction pathway for creating these compounds involves the Pictet-Spengler reaction, a chemical reaction in which β-arylethylamine undergoes condensation with aldehyde or ketone followed by ring closure. This reaction, first discovered in 1911 by Amé Pictet and Theodor Spengler, has remained an important tool in alkaloid and organic synthesis, particularly in the development of many β-carbolines. The synthetic ease for constructing the core scaffold, complemented by its reactivity, makes tetrahydroisoquinolines ideal for structure-activity relationship studies.

Recent advances in biocatalytic approaches have further enhanced the significance of tetrahydroisoquinoline compounds in synthetic chemistry. Researchers have developed biocatalytic methods to synthesize plant tetrahydroisoquinoline alkaloids from dihydroisoquinoline precursors using imine reductases and N-methyltransferase systems. These methods demonstrate highly efficient processes achieving 100% yield from dihydroisoquinoline substrates and provide easily tailorable biosynthetic approaches for producing various plant tetrahydroisoquinoline alkaloids through the addition of other enzymatic components.

The medicinal research significance of tetrahydroisoquinoline compounds is further demonstrated by their diverse biological targets and therapeutic potential. Computational predictions indicate that tetrahydroisoquinoline derivatives interact with multiple biological targets including nuclear factor NF-kappa-B p105 subunit, cathepsin D, and monoamine oxidase A, among others. These predicted interactions suggest broad therapeutic potential across various disease states and highlight the continued importance of tetrahydroisoquinoline research in drug discovery and development programs.

属性

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMJNZMQXGBIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63937-92-8 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63937-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reduction of Isoquinoline Derivatives

A common synthetic route begins with isoquinoline derivatives bearing hydroxyl groups or their protected forms. The aromatic isoquinoline ring is reduced to the tetrahydroisoquinoline using catalytic hydrogenation:

- Catalyst: 10% Palladium on carbon (Pd/C).

- Solvent: Glacial acetic acid.

- Conditions: Elevated temperature (~90 °C) and pressure (~80 atm) to facilitate efficient hydrogenation.

- Outcome: Conversion of the aromatic isoquinoline to the 1,2,3,4-tetrahydroisoquinoline scaffold while preserving hydroxyl functionalities.

This method allows selective reduction while maintaining sensitive functional groups.

Aromatic Hydroxylation and Demethylation

Hydroxyl groups at positions 6 and 7 are introduced or revealed by:

- Starting from methoxy-substituted isoquinoline derivatives.

- Demethylation of methoxy groups to hydroxyl groups using reflux in concentrated hydrobromic acid (HBr) or hydrobromic acid mixtures with phenol and propionic acid.

- This step is critical for obtaining the dihydroxy substitution pattern characteristic of the target compound.

Methylation at Position 2

Methyl substitution at the 2-position can be achieved by:

- Using methylated precursors such as 2-methyl-benzoic acid derivatives.

- Alternatively, methylation of the tetrahydroisoquinoline nitrogen or carbon centers using methylating agents under controlled conditions.

- The methyl group is introduced early or late in the synthetic sequence depending on the stability of intermediates.

Formation of Hydrochloride Salt

The free base of the synthesized 2-methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol is converted to its hydrochloride salt by:

- Treatment with hydrochloric acid in an appropriate solvent such as ethanol.

- Isolation of the crystalline hydrochloride salt by filtration and recrystallization.

- This step enhances the compound's stability and facilitates purification.

Representative Reaction Scheme Summary

Research Findings and Notes on Preparation

- The reduction step using Pd/C under high pressure and temperature is crucial for maintaining the integrity of hydroxyl groups while saturating the isoquinoline ring.

- Demethylation using hydrobromic acid mixtures is a well-established method for converting methoxy groups to hydroxyls on aromatic rings, essential for achieving the 6,7-dihydroxy substitution.

- The methyl group at position 2 influences the biological activity and is introduced either by starting from methylated precursors or via direct methylation strategies.

- The hydrochloride salt form enhances compound stability, solubility, and handling properties, facilitating its use in biological assays and pharmaceutical formulations.

化学反应分析

2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride undergoes various chemical reactions, including:

科学研究应用

1. Neuroprotective Effects

Research indicates that isoquinoline derivatives exhibit neuroprotective properties. Specifically, 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride has been studied for its potential role in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further investigation in neuroprotection.

Case Study: Neuroprotection in Parkinson's Disease

A study published in the Journal of Neurochemistry explored the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results showed a significant reduction in cell death and oxidative stress markers when treated with the compound compared to controls .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties that may be beneficial in preventing cellular damage caused by free radicals. This activity is particularly relevant in the context of aging and chronic diseases.

Research Findings

In vitro studies have shown that this compound scavenges free radicals effectively and enhances the activity of endogenous antioxidant enzymes .

Synthetic Chemistry Applications

1. Synthesis of Isoquinoline Derivatives

In synthetic chemistry, this compound serves as an intermediate for the synthesis of various isoquinoline derivatives. Its structural features allow for modifications that can lead to new compounds with potentially enhanced biological activities.

Synthetic Pathways

Research has outlined several synthetic routes involving this compound as a starting material for creating more complex isoquinoline structures through reactions like alkylation and acylation .

作用机制

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Pathway Involvement: The compound may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxy vs. Hydroxyl Substituents

6,7-Dimethoxy Derivatives

- Example: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives (e.g., compounds 6d–6h in ). Key Differences: Replacement of hydroxyl groups with methoxy (-OCH₃) increases lipophilicity, reducing hydrogen-bonding capacity. This alters pharmacokinetics, such as blood-brain barrier permeability and metabolic stability .

7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol Hydrochloride (CAS: 79906-89-1)

Alkyl-Substituted Analogues

2-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS: 7466-94-6)

- Molecular Formula: C₁₃H₁₉NO₂·HCl.

- Dimethoxy substituents further enhance lipophilicity, contrasting with the hydrophilic diol groups in the target compound .

Carnegine Hydrochloride (6,7-Dimethoxy-1,2-dimethylisoquinoline Hydrochloride)

- Structural Note: Dual methyl groups at positions 1 and 2 introduce significant steric hindrance, reducing metabolic susceptibility compared to the single methyl group in the target compound .

Counterion Variants

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide (CAS: 57553-18-1)

- Molecular Weight : 260.1 g/mol (vs. 229.709 for hydrochloride).

- Impact: The bromide counterion increases molecular weight and may alter crystal packing, solubility, and dissolution rates.

Pharmacopeial and Reference Standards

USP Phenylephrine Hydrochloride RS

Physicochemical and Pharmacokinetic Data

| Compound | Molecular Formula | CAS No. | Key Substituents | LogP (Predicted) | Solubility |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₃NO₂·HCl | 63937-92-8 | 6,7-diol; 2-methyl | ~0.5 (hydrophilic) | High in polar solvents |

| 6,7-Dimethoxy-1-methyl Derivative | C₁₁H₁₅NO₂·HCl | 79906-89-1 | 6-OH; 7-OCH₃; 1-methyl | ~1.2 | Moderate |

| 2-Ethyl-6,7-dimethoxy Derivative | C₁₃H₁₉NO₂·HCl | 7466-94-6 | 6,7-OCH₃; 2-ethyl | ~2.0 | Low in aqueous media |

| Carnegine Hydrochloride | C₁₂H₁₇NO₂·HCl | N/A | 6,7-OCH₃; 1,2-dimethyl | ~1.8 | Moderate |

生物活性

2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride (CAS Number: 63937-92-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this isoquinoline derivative, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- IUPAC Name : this compound

- InChI Key : URMJNZMQXGBIFX-UHFFFAOYSA-N

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Compounds in the tetrahydroisoquinoline class have been shown to inhibit various enzymes implicated in neurodegenerative diseases and cancer pathways. For instance:

- Dopamine Reuptake Inhibition : Similar compounds have demonstrated the ability to inhibit dopamine transporters, which may have implications for treating conditions like Parkinson's disease and depression .

Neuroprotective Effects

Studies suggest that this compound may offer neuroprotective benefits. Isoquinoline derivatives are known to interact with neurotransmitter systems and exhibit antioxidant properties. The following effects have been noted:

- Reduction of Oxidative Stress : The compound may help mitigate oxidative damage in neuronal cells, potentially providing a therapeutic avenue for neurodegenerative disorders .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. Research highlights include:

- Cell Cycle Arrest : Some tetrahydroisoquinoline derivatives induce cell cycle arrest in cancer cells through modulation of cyclin-dependent kinases (CDKs) and other regulatory proteins .

Study on Neuroprotective Properties

A study published in 2021 examined the neuroprotective effects of various tetrahydroisoquinoline derivatives on neuronal cell lines. The results indicated that compounds similar to this compound significantly reduced apoptosis in response to oxidative stress .

Anticancer Activity Evaluation

In another study focused on cancer therapy, researchers evaluated the efficacy of tetrahydroisoquinoline derivatives against human cancer cell lines. The findings suggested that these compounds could inhibit tumor growth effectively by inducing apoptosis and inhibiting angiogenesis .

Structure–Activity Relationship (SAR)

Understanding the SAR of isoquinoline derivatives is critical for optimizing their biological activities. Key points include:

- Hydroxylation at Positions 6 and 7 : The presence of hydroxyl groups at these positions enhances binding affinity to target receptors and enzymes.

- Methyl Substitution : The methyl group at position 2 contributes to the lipophilicity and bioavailability of the compound.

常见问题

Q. What are the recommended analytical methods for confirming the purity and identity of 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride in synthetic batches?

Methodological Answer:

- HPLC-UV/LC-MS : Use reverse-phase chromatography with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Compare retention times and mass spectra against certified reference standards (e.g., MM0081.06 in ).

- NMR Spectroscopy : Perform - and -NMR to confirm structural integrity. For example, provides NMR data for structurally related tetrahydroisoquinoline derivatives, which can guide peak assignments for aromatic protons and hydroxyl groups.

- Elemental Analysis : Verify molecular composition (C, H, N, Cl) with deviations ≤0.4% to confirm purity.

Q. How can researchers optimize the solubility of this compound for in vitro pharmacological assays?

Methodological Answer:

- Solvent Selection : Use saline or phosphate-buffered saline (PBS) for aqueous solubility. For organic solubility, dimethyl sulfoxide (DMSO) at concentrations ≤1% (v/v) is recommended to avoid cellular toxicity.

- pH Adjustment : The compound’s solubility may improve in slightly acidic conditions (pH 4–6) due to protonation of the isoquinoline nitrogen.

- Sonication : Briefly sonicate (15–30 seconds at 25°C) to disperse aggregates in aqueous buffers.

Q. What synthetic routes are documented for preparing this compound?

Methodological Answer:

- Pictet-Spengler Cyclization : React dopamine derivatives with acetaldehyde in acidic conditions (e.g., HCl/EtOH) to form the tetrahydroisoquinoline backbone, followed by methylation.

- Purification : Crystallize the hydrochloride salt using ethanol/ethyl acetate mixtures. reports achieving ≥95% purity via this method.

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

- Batch-to-Batch Variability : Characterize impurities (e.g., via HPLC-MS) using reference standards like MM0081.06 (), as even minor contaminants (e.g., 0.1%) can alter receptor binding.

- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) to minimize variability in IC values.

- Orthogonal Assays : Validate activity using both radioligand binding (e.g., -labeled antagonists) and functional assays (e.g., calcium flux in HEK293 cells).

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. highlights similar methods for diethoxy-tetrahydroisoquinoline analogs.

- X-ray Crystallography : Co-crystallize with a target protein (e.g., monoamine oxidase B) to determine absolute configuration, as demonstrated for structurally related compounds in .

Q. How can researchers evaluate the compound’s stability under long-term storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation products via LC-MS. notes hydrolytic instability in analogues with unprotected hydroxyl groups.

- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon to prevent oxidation.

Q. What computational approaches are suitable for predicting the compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., NMDA subunits). references docking studies for MTEP, a structurally related thiazole derivative.

- QSAR Modeling : Train models on datasets of tetrahydroisoquinoline analogs (e.g., logP, polar surface area) to predict binding affinity trends.

Q. How should impurities be profiled and quantified in GMP-compliant synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。